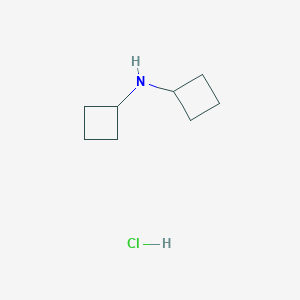

Dicyclobutylamine hydrochloride

Übersicht

Beschreibung

Dicyclobutylamine hydrochloride is a chemical compound with the molecular formula C8H16ClN . It’s a derivative of dicyclobutylamine, which is a compound that contains two cyclobutyl groups attached to an amine .

Molecular Structure Analysis

The molecular structure of dicyclobutylamine hydrochloride consists of eight carbon atoms, sixteen hydrogen atoms, one nitrogen atom, and one chlorine atom . The exact 3D conformation and bond angles would require more specific data or computational chemistry analysis .Wissenschaftliche Forschungsanwendungen

Treatment in Infantile Colic

Dicyclobutylamine hydrochloride has been studied for its effectiveness in treating infantile colic. A randomized, double-blind, placebo-controlled trial showed that dicyclobutylamine hydrochloride eliminated colic in a significant percentage of infants compared to placebo (Weissbluth, Christoffel, & Davis, 1984). Another study also investigated its efficacy, aiming to understand factors predicting treatment success (Hwang & Danielsson, 1985).

Electrochemical Investigation

A study focused on the electrochemical behavior of Dicyclobutylamine Hydrochloride on poly (Terbutaline Sulphate) modified carbon paste electrode, revealing enhanced sensitivity and low detection limits, suggesting its potential in electrochemical applications (MamathaG. & Deepak, 2015).

Antimicrobial Potential

Research has demonstrated the antimicrobial properties of dicyclobutylamine hydrochloride, particularly its rapid killing action against certain strains of Gram-positive bacteria and its protective efficacy in animal models challenged with bacterial strains (Karak et al., 2004).

Antimuscarinic and Antagonist Properties

A study evaluating dicyclobutylamine hydrochloride's properties in isolated human and rabbit bladder muscle suggested its potential usefulness in managing certain bladder conditions, demonstrating both competitive antimuscarinic and noncompetitive antagonist actions (Downie, Twiddy, & Awad, 1977).

Wirkmechanismus

Target of Action

Dicyclobutylamine hydrochloride, also known as Dicyclomine, primarily targets the muscarinic M1, M3, and M2 receptors . These receptors play a crucial role in the functioning of the smooth muscles, particularly those in the gastrointestinal tract .

Mode of Action

Dicyclomine achieves its action partially through direct antimuscarinic activity on the M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . This dual mechanism results in a direct action on the smooth muscle, leading to decreased strength of contractions seen in spasms of the ileum .

Biochemical Pathways

It is known that the compound’s antimuscarinic activity and its antagonism of histamine and bradykinin play a significant role in its therapeutic effects . These actions can influence various biochemical pathways, particularly those involving smooth muscle contraction and relaxation .

Pharmacokinetics

Dicyclomine is well absorbed orally and has a distribution volume of 3.65 L/kg . It undergoes extensive metabolism, and about 80% of the drug is excreted in the urine, with small amounts as unchanged drug . The onset of action is between 1 to 2 hours, and the duration of action is up to 4 hours . The elimination half-life is approximately 1.8 hours for the initial phase .

Result of Action

The primary result of Dicyclomine’s action is the relaxation of the smooth muscles of the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum . As a result, it is used to treat conditions like functional bowel disorder and irritable bowel syndrome .

Eigenschaften

IUPAC Name |

N-cyclobutylcyclobutanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-3-7(4-1)9-8-5-2-6-8;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDLUJXWLUJJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674187 | |

| Record name | N-Cyclobutylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclobutylamine hydrochloride | |

CAS RN |

90203-81-9 | |

| Record name | N-Cyclobutylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

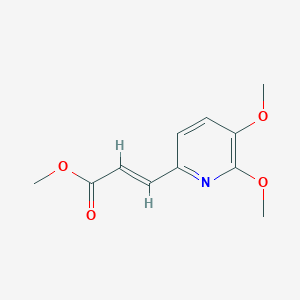

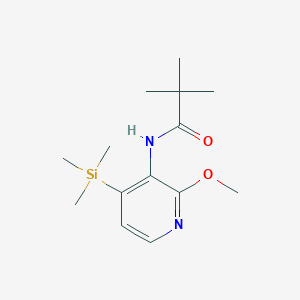

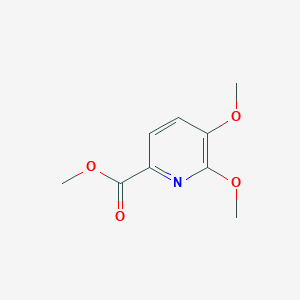

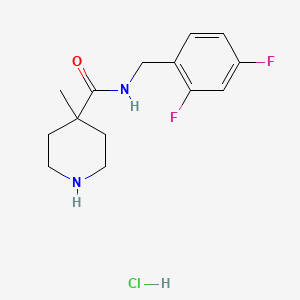

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

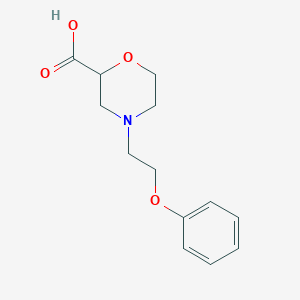

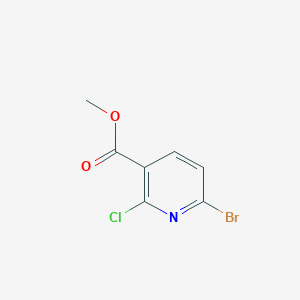

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride](/img/structure/B1421151.png)

![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)

![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1421166.png)

![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)